

Preclinical In Vitro Profile of Iadademstat: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iadademstat*

Cat. No.: *B10759884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective, orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4), leading to transcriptional repression. LSD1 can also demethylate H3K9, resulting in transcriptional activation. Beyond its catalytic role, LSD1 functions as a scaffolding protein in transcriptional repressor complexes.[2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical in vitro studies of **Iadademstat**, focusing on its mechanism of action, cellular effects, and the signaling pathways it modulates.

Quantitative Analysis of In Vitro Activity

Iadademstat has demonstrated potent activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML) and breast cancer. The following tables summarize the key quantitative data from in vitro studies.

Assay Type	Metric	Value	Reference
LSD1 Enzymatic Assay (AlphaScreen)	IC50	12 nM	[1]
LSD1 Enzymatic Assay	IC50	18 nM	[3]

Table 1: Biochemical Potency of **ladademstat** against LSD1. This table highlights the direct inhibitory activity of **ladademstat** on the LSD1 enzyme.

Cell Line	Cancer Type	Metric	Value	Reference
MLL-AF9	Acute Myeloid Leukemia	EC50 (CD11b induction)	< 1 nM	[3]
MV4-11	Acute Myeloid Leukemia	EC50	0.36 μ M	[3]
Molm-13	Acute Myeloid Leukemia	EC50	3.4 μ M	[3]
MDA-MB-231	Breast Cancer	EC50	5.6 μ M	[3]
MCF-7	Breast Cancer	EC50	3.6 μ M	[3]

Table 2: Cellular Potency of **ladademstat** in Various Cancer Cell Lines. This table showcases the effective concentrations of **ladademstat** required to induce a biological response in different cancer cell models.

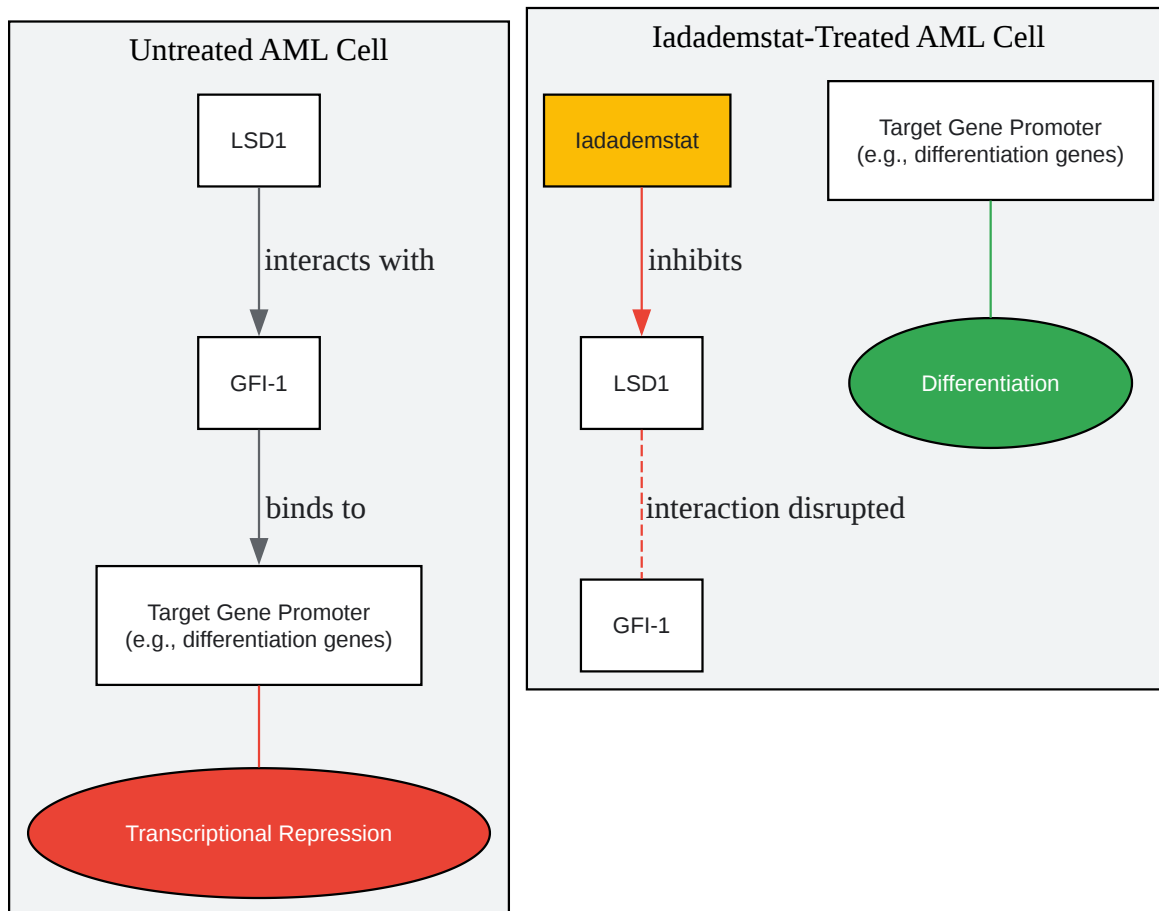
Key Signaling Pathways Modulated by **ladademstat**

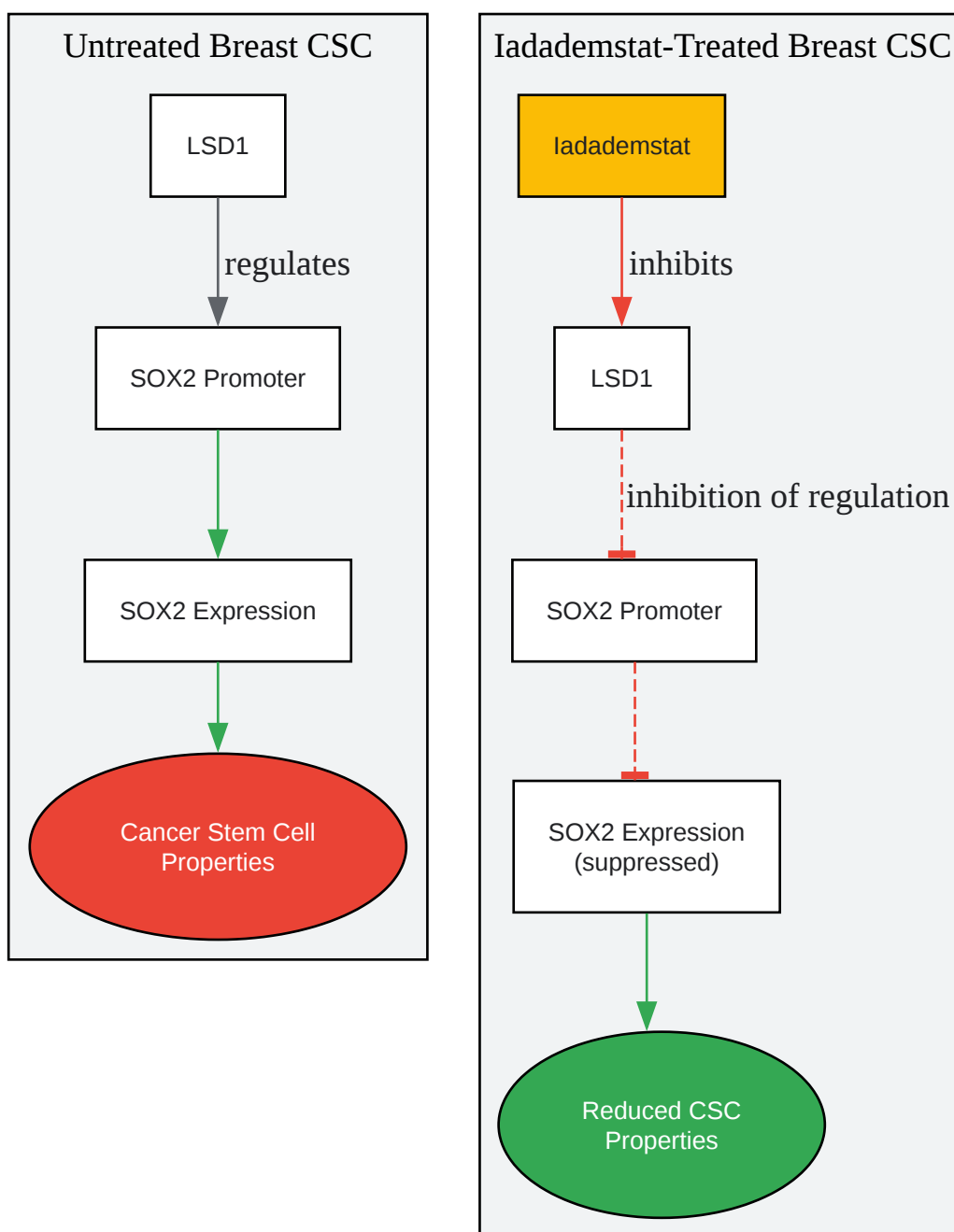
ladademstat exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and cancer stem cell (CSC) maintenance.

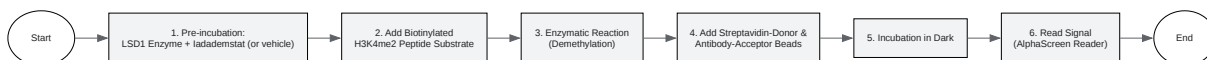
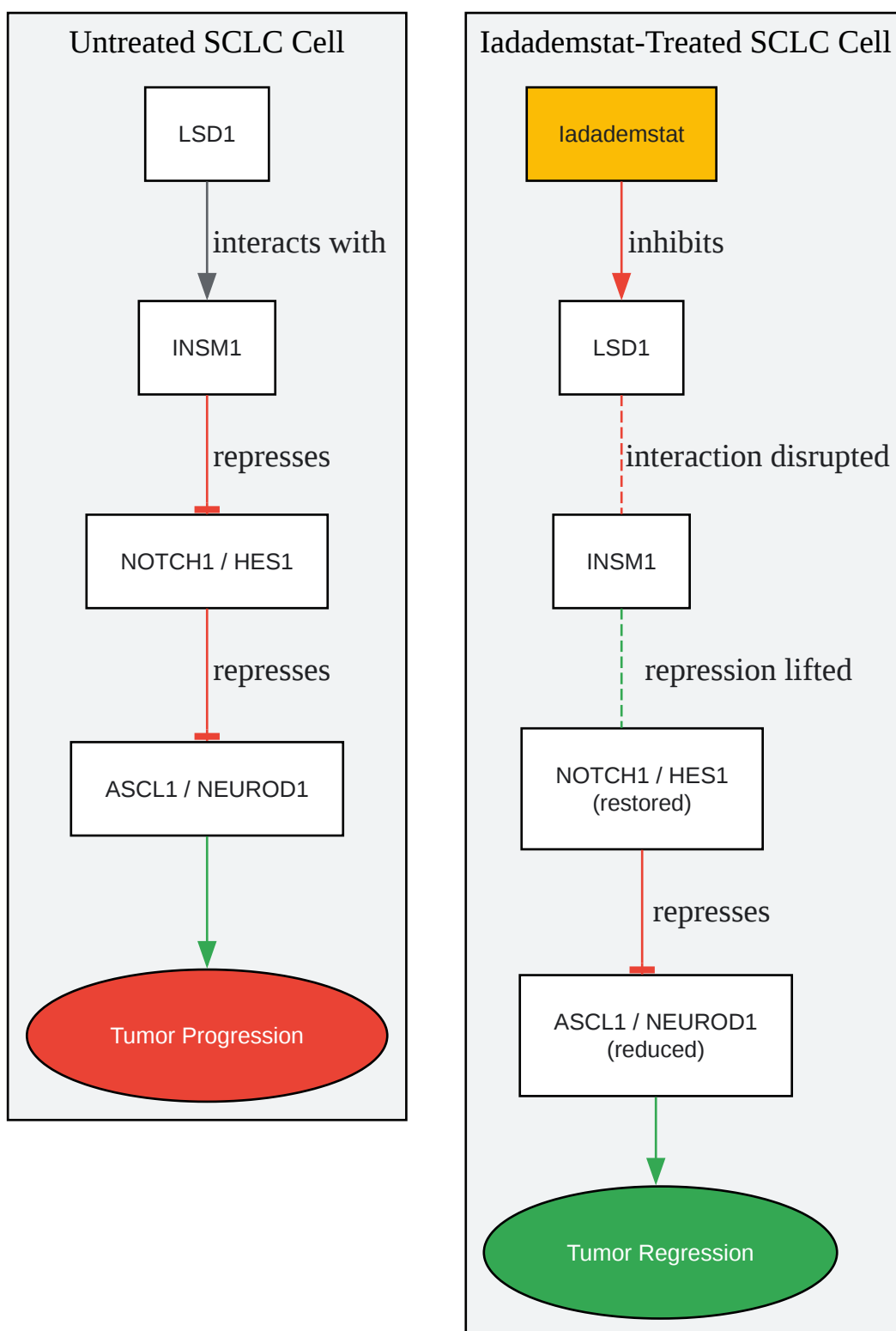
LSD1-GFI-1 Axis in Acute Myeloid Leukemia (AML)

In AML, the interaction between LSD1 and the transcriptional repressor Growth Factor Independent 1 (GFI-1) is crucial for maintaining the leukemic state.[2] **ladademstat** disrupts

this interaction, leading to the derepression of GFI-1 target genes and inducing differentiation of leukemic blasts.^{[2][4]}







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oryzon.com [oryzon.com]
- 2. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical In Vitro Profile of Iadademstat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10759884#preclinical-in-vitro-studies-of-iadademstat\]](https://www.benchchem.com/product/b10759884#preclinical-in-vitro-studies-of-iadademstat)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com